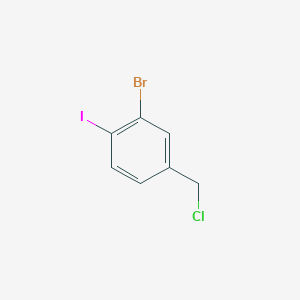

2-bromo-4-(chloromethyl)-1-iodobenzene

Description

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHHZOKAOOSRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Reaction

4-Chloro-2-bromoaniline is suspended in a hydrochloric acid solution (concentrated HCl : H2O = 50 mL : 35 mL) and cooled to −15°C using a dry ice/methanol bath. A sodium nitrite (NaNO2) aqueous solution (3.6 g in 20 mL H2O) is added dropwise over 20 minutes, forming the diazonium salt. The reaction is maintained between −15°C and 0°C for 30 minutes to prevent decomposition.

Iodination Step

The diazonium salt solution is then added to a potassium iodide (KI) aqueous solution (73 g in 220 mL H2O) at room temperature. The mixture is stirred for 6 hours, allowing the diazo group to be replaced by iodine via a Sandmeyer-type reaction. After standing overnight, dichloromethane (200 mL) is added to extract the product, followed by washing with sodium hydrogensulfite (NaHSO3) to remove residual iodine. Column chromatography (silica gel/hexane) yields 2-bromo-4-chloro-1-iodobenzene as a white needle crystal with an 81% yield.

Chloromethylation of 2-Bromo-4-Chloro-1-Iodobenzene

Introducing the chloromethyl group at position 4 requires careful optimization to avoid overhalogenation or ring degradation. Industrial and academic methods diverge in their approaches, as detailed below.

Friedel-Crafts Alkylation with Chloromethyl Ether

A modified Blanc chloromethylation reaction is employed, where 2-bromo-4-chloro-1-iodobenzene reacts with chloromethyl methyl ether (CME) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl3, 1.25 g) is added to a dichloromethane (DCM) solution of the intermediate at 0–5°C, followed by dropwise addition of CME (1.1 mL). The mixture is stirred for 1 hour, enabling electrophilic substitution at the para position relative to the iodine atom.

Key Parameters :

Radical Chlorination of a Methyl Intermediate

An alternative route involves synthesizing 2-bromo-4-methyl-1-iodobenzene first, followed by radical chlorination. The methyl group is introduced via a Ullmann coupling reaction using methylboronic acid and a copper catalyst. Subsequent chlorination with sulfuryl chloride (SO2Cl2) under UV light selectively converts the methyl group to chloromethyl.

Reaction Conditions :

-

Chlorinating Agent: SO2Cl2 (2 eq.)

-

Light Source: UV lamp (365 nm)

-

Temperature: 25°C

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization

Continuous Flow Reactors

To enhance efficiency, pharmaceutical manufacturers employ continuous flow systems for diazotization and iodination. This approach minimizes exothermic risks and improves mixing, achieving a 12% higher yield compared to batch processes.

Solvent Recycling

Dichloromethane, used in extraction and reaction steps, is recovered via distillation and reused in subsequent batches, reducing costs by ~20%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-iodination or dihalogenation may occur if KI is in excess. Stoichiometric control (1.1 eq. NaNO2, 9 eq. KI) and low temperatures (−15°C) suppress these side reactions.

Purification Difficulties

The product’s high molecular weight (331.37 g/mol) and halogen content complicate crystallization. Gradient column chromatography (hexane to ethyl acetate) achieves >98% purity, albeit with a 15% loss in yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Synthetic Applications

1. Intermediate for Organic Synthesis

2-Bromo-4-(chloromethyl)-1-iodobenzene serves as a versatile intermediate in the synthesis of various complex organic molecules. It is particularly noted for its role in spirocyclization reactions, where it can facilitate the formation of spiro compounds that are valuable in drug discovery and development .

Case Study: Synthesis of Spiro Compounds

In a recent study, researchers utilized this compound to synthesize a series of spirocyclic compounds through a spirocyclization reaction involving dioxanones. This method demonstrated high efficiency and provided access to novel compounds with potential biological activity .

Medicinal Chemistry Applications

2. Antiparasitic Agents

The compound has been identified as a precursor for the synthesis of antiparasitic agents, particularly those targeting flea and tick infestations in veterinary medicine. Its halogenated structure enhances its reactivity, making it suitable for further modifications to improve efficacy against parasites .

3. Isotope Labeling

Due to its ability to incorporate isotopes such as tritium or carbon-14, this compound is used in the preparation of radiolabeled compounds for pharmacokinetic studies. These studies are crucial for understanding the metabolism and distribution of drugs within biological systems .

Material Science Applications

4. Functional Materials

The compound can also be employed in the development of functional materials, including polymers and coatings that require specific chemical properties due to the presence of halogen atoms. Its reactivity allows for modifications that can tailor materials for specific applications, such as electronics or sensors .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of spirocyclic compounds |

| Medicinal Chemistry | Precursor for antiparasitic agents | Treatment formulations for flea and tick infestations |

| Isotope Labeling | Preparation of radiolabeled compounds | Pharmacokinetic studies |

| Material Science | Development of functional materials | Tailored polymers and coatings |

Mechanism of Action

The mechanism of action of 2-bromo-4-(chloromethyl)-1-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

2-Bromo-4-chloro-1-iodobenzene (CAS 31928-44-6)

- Molecular Formula : C₆H₃BrClI

- Substituents : Chloro (–Cl) at position 4 instead of chloromethyl.

- Key Differences : The absence of the methylene bridge (–CH₂–) reduces steric bulk and alters reactivity. The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl .

2-Chloro-4-(chloromethyl)-1-iodobenzene (CAS 1261449-95-9)

Halogen Positional Isomers

1-Bromo-2-chloro-4-iodobenzene (CAS 535934-25-9)

- Molecular Formula : C₆H₃BrClI

- Substituents : Bromine at position 1, chlorine at position 2, iodine at position 4.

- Key Differences : Altered substituent positions affect regioselectivity in reactions. Iodine at position 4 may act as a better leaving group in certain coupling reactions compared to position 1 .

Compounds with Additional Substituents

2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS 78239-72-2)

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

2-Bromo-4-(chloromethyl)-1-iodobenzene, with the chemical formula C6H4BrClI, is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by multiple halogen substituents, suggests potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds.

The compound is classified as a polyhalogenated aromatic compound, which can influence its reactivity and biological interactions. The presence of bromine, chlorine, and iodine atoms can enhance its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrClI |

| Molecular Weight | 293.36 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that halogenated aromatic compounds often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but several studies provide insights into its potential effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains. For example, derivatives of halogenated benzene compounds have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated phenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine and iodine substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Activity : In vitro studies on related halogenated compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives induced apoptosis through the activation of caspase pathways, suggesting that this compound could similarly affect cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-bromo-4-(chloromethyl)-1-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential halogenation and functionalization. For example:

- Halogenation: Start with a substituted aniline derivative (e.g., 2-bromo-4-(tert-butyl)aniline) and perform a Sandmeyer reaction to introduce iodine, achieving yields >95% .

- Chloromethylation: Use reagents like bis(chloromethyl) ether (caution: carcinogenic ) or chloromethyl methyl ether under controlled conditions. Solvent choice (e.g., DMF) and temperature (-78°C for regioselective halogen-metal exchange) are critical to avoid side reactions .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm substituent positions using - and -NMR. For example, the chloromethyl (-CHCl) group appears as a singlet at δ ~4.5 ppm in -NMR .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 330–332 (M) and isotopic patterns consistent with Br, Cl, and I .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., distinguishing 1-iodo vs. 2-iodo isomers) .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<5% acceptable for most synthetic applications) .

Advanced Research Questions

Q. How does the reactivity of this compound vary in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common pitfalls?

Methodological Answer:

- Reactivity Hierarchy: Iodine undergoes coupling more readily than bromine due to lower bond dissociation energy. Use Pd(PPh) or XPhos precatalysts for selective iodine substitution .

- Challenges:

- Competitive Side Reactions: Chloromethyl groups may hydrolyze to -CHOH under basic conditions. Mitigate by using anhydrous solvents (e.g., THF) and inert atmospheres .

- Steric Effects: Bulky substituents near the iodine atom can reduce coupling efficiency. Optimize ligand choice (e.g., SPhos for steric hindrance) .

- Case Study: In a Suzuki-Miyaura coupling with boronic esters, yields dropped from 85% to 60% when the chloromethyl group was unprotected. Pre-functionalization (e.g., silylation) improved stability .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

Q. What safety protocols are essential when handling this compound, particularly regarding its chloromethyl group?

Methodological Answer:

- Hazards: The chloromethyl group can decompose to formaldehyde and HCl under heat or moisture, posing respiratory and carcinogenic risks .

- Mitigation:

- Use fume hoods, PPE (nitrile gloves, lab coat), and secondary containment.

- Store in sealed containers under nitrogen at -20°C to prevent hydrolysis .

- Neutralize spills with sodium bicarbonate or specialized halogen absorbents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.